molecular formula C9H10Cl2N2OS B4686851 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea CAS No. 59312-31-1

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea

Cat. No.: B4686851
CAS No.: 59312-31-1
M. Wt: 265.16 g/mol
InChI Key: DTFRBGQQFNFGBD-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea is a chemical compound known for its unique structure and properties It consists of a thiourea group attached to a 2,4-dichlorophenyl ring and a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2,4-dichloroaniline with ethylene thiourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Similar structure but with an imidazole ring instead of a thiourea group.

    1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: Contains a thioether linkage instead of a thiourea group.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thiourea group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2OS/c10-6-1-2-8(7(11)5-6)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFRBGQQFNFGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366846
Record name 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59312-31-1
Record name 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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